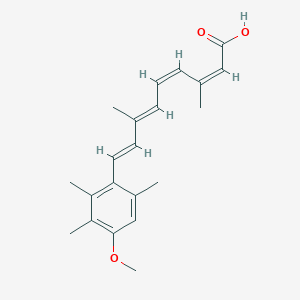

2Z,4Z-acitretin

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H26O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(2Z,4Z,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7-,11-10+,14-8+,15-12- |

InChI Key |

IHUNBGSDBOWDMA-FZCLVFSMSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C\C(=C/C(=O)O)\C)/C)C)C)OC |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |

Origin of Product |

United States |

Chemical Structure and Stereochemical Considerations of 2z,4z Acitretin

Detailed Chemical Structure Elucidation of the (2Z,4Z) Configuration

The chemical structure of 2Z,4Z-acitretin consists of three main moieties: the aromatic ring, the polyene chain, and the carboxyl group. The core is a 9-(4-methoxy-2,3,6-trimethylphenyl) group. This aromatic portion is connected to a 3,7-dimethyl-2,4,6,8-nonatetraenoic acid chain.

The defining feature of 2Z,4Z-acitretin is the specific stereochemistry at the C2-C3 and C4-C5 double bonds. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration. For each carbon atom of a double bond, the attached groups are assigned a priority (higher atomic number gets higher priority).

At the C2-C3 double bond: The Z configuration indicates that the highest priority groups on each carbon (the carboxylic acid group on C2 and the rest of the polyene chain on C3) are on the same side of the double bond.

At the C4-C5 double bond: Similarly, the Z configuration means the highest priority groups on C4 and C5 are positioned on the same side.

This specific arrangement distinguishes 2Z,4Z-acitretin from the more common all-trans isomer and other geometric variants.

| Property | Data |

| Molecular Formula | C21H26O3 drugfuture.comnih.gov |

| Molecular Weight | 326.43 g/mol drugfuture.comguidechem.com |

| IUPAC Name | (2Z,4Z,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

| Synonyms | cis-acitretin (note: this term is more commonly used for the 13-cis isomer) |

| Percent Composition | C 77.27%, H 8.03%, O 14.70% drugfuture.com |

Stereoisomeric Relationship to All-Trans-Acitretin and Other Geometric Variants

The presence of multiple carbon-carbon double bonds in the acitretin (B1665447) molecule allows for a large number of geometric isomers chegg.comstackexchange.com. Geometric isomerism is a form of stereoisomerism where molecules have the same molecular formula and atomic connectivity but differ in the spatial orientation of atoms or groups around a double bond wikipedia.org. These isomers are classified as diastereomers because they are not mirror images of each other wikipedia.org.

All-Trans-Acitretin (all-E): This is the fully extended, thermodynamically most stable isomer, where all four double bonds in the side chain have the E configuration drugfuture.comnih.gov. It is the form most commonly referred to simply as "acitretin".

13-cis-Acitretin (Ro 13-7652): This isomer, with a Z configuration at the C13 position, is a major plasma metabolite of all-trans-acitretin nih.govnih.gov. Studies have shown in vivo interconversion between the all-trans and 13-cis forms nih.gov.

Other Geometric Isomers: Besides the 2Z,4Z variant, other isomers such as 9-cis-acitretin and 9,13-di-cis-acitretin can also exist . These isomers can be formed through processes like photoisomerization when exposed to light, leading to a mixture of different geometric forms nih.gov.

The relationship between these isomers is dynamic, with interconversion possible under certain conditions, such as exposure to UV light nih.gov. Each unique geometric configuration results in a distinct three-dimensional shape, which in turn leads to different physicochemical properties and biological activities auburn.edu.

Impact of Z/E Isomerism on Molecular Conformation and Dynamics

The transition from an E to a Z configuration at a double bond introduces a significant change in the molecular conformation of the polyene chain. While the all-trans isomer has a relatively linear, extended shape, each Z bond introduces a "kink" or bend in the chain.

In 2Z,4Z-acitretin, the presence of two Z bonds near the carboxylic acid end of the molecule results in a substantially more curved or folded conformation compared to the linear all-trans isomer. This altered molecular shape has profound implications:

Receptor Binding: The biological activity of retinoids is mediated by their interaction with nuclear receptors, such as Retinoic Acid Receptors (RARs), and cytosolic binding proteins like Cellular Retinoic Acid-Binding Protein (CRABP) nih.gov. The specific three-dimensional shape of a retinoid is crucial for it to fit into the ligand-binding pocket of these proteins. The bent structure of a Z-isomer like 2Z,4Z-acitretin would interact differently with these binding sites compared to the linear all-trans form, potentially leading to altered biological activity acs.org. For instance, studies on other acitretin isomers have shown that 9-cis and 13-cis-acitretin exhibit different effects on keratinocyte differentiation markers than the all-trans form .

Physicochemical Properties: Geometric isomers are diastereomers and thus have different physical properties, including melting points, boiling points, and solubility auburn.edu. The bent structure of 2Z,4Z-acitretin would likely result in weaker intermolecular forces and different crystal lattice energies compared to the more readily packed linear all-trans isomer nih.gov.

| Isomer Configuration | Expected Molecular Shape | Potential Impact |

| all-E (all-trans) | Linear, extended | Optimal packing in crystals; specific fit for certain biological receptors. |

| 2Z,4Z | Bent/Curved near the carboxyl group | Altered receptor binding affinity and specificity; different solubility and stability. |

| 13-cis | Bent near the end of the polyene chain | Known to be an active metabolite with distinct biological activity and pharmacokinetic profile nih.govnih.gov. |

Synthetic Methodologies and Chemical Derivatization for 2z,4z Acitretin

Established Synthetic Pathways for Acitretin (B1665447) and Analogues.researchgate.netnih.gov

The synthesis of acitretin, (all-E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid, and its analogues relies on the sequential construction of the polyene side chain attached to the aromatic core. google.comiarc.fr Key strategies typically involve the coupling of smaller carbon fragments, often referred to by the number of carbon atoms they contribute to the final structure (e.g., C15 + C5). researchgate.net These established pathways frequently result in a mixture of geometric isomers, which then require separation or isomerization to yield the desired all-trans product. google.comiarc.fr The primary olefination reactions used to form the carbon-carbon double bonds of the polyene chain are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and Stobbe-type condensations. google.comresearchgate.netnih.gov

Wittig Reaction Applications.nih.govcapes.gov.br

The Wittig reaction is a cornerstone in retinoid synthesis, valued for its reliability in forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. iarc.frdrpress.org In the context of acitretin synthesis, this reaction is used to connect key building blocks, such as coupling a C15 phosphonium (B103445) salt with a C5 aldehyde component. iarc.frgoogle.com

Horner-Wadsworth-Emmons Reaction Strategies.nih.govresearchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions and is widely regarded for its superior stereoselectivity, typically favoring the formation of the E-isomer. drpress.orgorganic-chemistry.org This makes it a powerful tool in the synthesis of all-trans retinoids. nih.gov The reaction's mild conditions and the water-soluble nature of the phosphate (B84403) byproducts simplify purification compared to the Wittig reaction. drpress.org

In the synthesis of acitretin analogues and other retinoids, the HWE reaction has been employed to stereoselectively construct the polyene chain. nih.govnih.govsioc-journal.cn For example, the condensation of 4-methoxy-2,3,6-trimethylbenzaldehyde (B20198) with a phosphonate ester corresponding to the side chain can afford the target ester with a high proportion of the desired E,E isomer. researchgate.net The stereochemical outcome can be influenced by the structure of the phosphonate and the reaction conditions, offering a degree of control not easily achieved with the traditional Wittig reaction. nih.gov

Stobbe-Type Condensation Approaches.slideshare.net

The Stobbe condensation is another classical method used for carbon-carbon bond formation in the synthesis of acitretin and related structures. researchgate.netslideshare.net This reaction involves the condensation of a dialkyl ester of a succinic acid with a ketone or aldehyde in the presence of a strong base to form an alkylidene succinic acid or its ester. slideshare.netmpdkrc.edu.in This approach provides a robust method for building the polyene skeleton. For example, the synthesis of acitretin has been achieved via a Stobbe-type condensation, highlighting its utility in assembling the molecule's core structure. researchgate.netresearchgate.net One synthesis of a related tetralone compound began with the Stobbe condensation of diethylsuccinate and 3,4-dichlorobenzophenone. mpdkrc.edu.in

Stereoselective Synthesis of 2Z,4Z-Acitretin.slideshare.net

The synthesis of specific cis-isomers of acitretin, such as the 2Z,4Z-di-cis configuration, presents a significant synthetic challenge. Standard olefination methods are often optimized to produce the thermodynamically more stable all-trans isomer. Therefore, achieving the less stable Z-geometry at specific double bonds requires specialized strategies that can override this inherent preference.

Controlling Z-Isomer Formation at Specific Double Bonds.slideshare.net

Achieving Z-selectivity in olefination reactions is a key challenge in polyene synthesis. chinesechemsoc.org While the HWE reaction typically yields E-isomers, modifications can be made to favor the Z-isomer. The choice of phosphonate reagent, base, and solvent system can influence the E/Z ratio. For example, using Still-Gennari or Ando-type phosphonates with specific counterions and crown ethers can promote the formation of Z-alkenes.

Another approach involves photochemical isomerization. organic-chemistry.org An E-alkene, which is often easier to synthesize, can be converted to the thermodynamically less stable Z-isomer by irradiation with light in the presence of a photosensitizer. organic-chemistry.org This method allows for the selective inversion of a specific double bond geometry after the main carbon skeleton has been assembled. Furthermore, certain transition metal-catalyzed reactions have been designed to control stereoselectivity, where the choice of catalyst and ligands plays a crucial role in determining the geometry of the resulting double bond. chinesechemsoc.org In some cases, the use of specific protecting groups on nearby functionalities has been shown to influence the stereochemical outcome of a reaction, suppressing the formation of undesired isomers. thieme-connect.com

Strategies to Minimize Undesired Isomeric Byproducts.nih.govresearchgate.net

Given that many synthetic routes for acitretin yield a mixture of isomers, several strategies are employed to isolate the desired compound and minimize byproducts. google.com

Crystallization: Fractional crystallization is a powerful technique for separating isomers. A specific isomer, even if formed as part of a mixture, may have different solubility properties that allow it to be selectively crystallized from the solution. For example, a pure Z-isomer of an acitretin analogue was successfully obtained from an E/Z mixture by crystallization from toluene. researchgate.net

Chromatography: Column chromatography is a standard laboratory method for separating complex mixtures of isomers based on their different affinities for the stationary phase. nih.gov

Use of Stabilizers: The polyene chain of acitretin is susceptible to decomposition and isomerization. The addition of free-radical scavengers or antioxidants, such as butylated hydroxytoluene (BHT), during purification and storage can help prevent the formation of unwanted isomeric impurities. google.com

The following table summarizes the key reactions and their typical stereochemical outcomes in retinoid synthesis.

| Reaction | Key Reagents | Typical Stereochemical Outcome | Reference(s) |

| Wittig Reaction | Phosphorus ylide, Aldehyde/Ketone | Often yields E/Z mixtures | google.com |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | Generally favors E-isomer formation | drpress.orgorganic-chemistry.org |

| Stobbe Condensation | Diethyl succinate, Aldehyde/Ketone, Base | Forms specific alkylidene succinic acids | slideshare.netmpdkrc.edu.in |

| Photochemical Isomerization | E-alkene, Photosensitizer, Light | Converts E-isomer to Z-isomer | organic-chemistry.org |

Chemical Modifications and Analogue Synthesis

Information regarding the analogue synthesis specifically from the 2Z,4Z-acitretin isomer is not detailed in current scientific literature. General strategies for modifying retinoids exist but have been described for the all-trans isomer of acitretin. ijdvl.comiranjd.ir

There is no specific information available on the chemical modification of the 4-methoxy-2,3,6-trimethylphenyl aromatic ring system starting from the 2Z,4Z-acitretin isomer. Research on acitretin analogues has involved replacing this ring system to explore structure-activity relationships, but these syntheses start from precursors to the all-trans isomer. ijdvl.comijdvl.com

Specific alterations to the polyene side chain of the 2Z,4Z-acitretin isomer have not been reported. Synthetic work on the polyene chain focuses on achieving the all-trans configuration. google.com While photoisomerization can create various geometric isomers, subsequent derivatization of the isolated 2Z,4Z isomer is not a reported area of research. iarc.fr

The derivatization of the terminal carboxylic acid is a common strategy in medicinal chemistry to create prodrugs, such as esters, to modify a drug's pharmacokinetic properties. google.comresearchgate.net The most well-known derivative of acitretin is its ethyl ester, etretinate (B1671770), which is metabolized to acitretin. iarc.fr However, specific studies detailing the derivatization of the carboxylic acid group on the 2Z,4Z-acitretin isomer, and the resulting compounds, are not present in the reviewed literature.

Advanced Spectroscopic and Analytical Characterization Techniques for 2z,4z Acitretin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the stereochemistry of retinoids. The spatial arrangement of protons and carbons in different geometric isomers leads to distinct chemical shifts and coupling constants, allowing for detailed structural elucidation.

The ¹H NMR spectrum is particularly sensitive to the geometry of the polyene chain. The chemical shifts of the olefinic protons are highly dependent on whether they are in a cis or trans configuration. In retinoids, protons on trans double bonds are typically found further downfield compared to their cis counterparts due to anisotropic effects of the conjugated system.

For 2Z,4Z-acitretin, the protons H2 and H4 would be expected to show significant upfield shifts compared to the all-trans isomer. The coupling constants (J-values) between adjacent olefinic protons are also diagnostic of stereochemistry; trans protons typically exhibit larger coupling constants (¹³J ≈ 15 Hz) than cis protons (³J ≈ 10-12 Hz).

The alkyl protons, including the methyl groups on the polyene chain (at C3 and C7) and the trimethylphenyl ring, would also exhibit subtle shifts based on their proximity to the different geometric configurations of the double bonds. For instance, the C3-methyl group in the 2Z configuration would be in a different electronic environment than in a 2E configuration, leading to a predictable change in its chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Key Protons in Acitretin (B1665447) Isomers (Note: Values for 2Z,4Z-acitretin are predictive and based on trends observed in other isomers. Experimental data for all-trans-acitretin is provided for comparison. iarc.fr)

| Proton | Expected Shift in 2Z,4Z-Acitretin (ppm) | Reported Shift in all-trans-Acitretin (ppm) | Key Observations for 2Z,4Z Isomer |

|---|---|---|---|

| H2 | ~5.6 - 5.8 | 5.79 (s) | Upfield shift expected relative to H4 in a 4E isomer. Coupling to C3-Me. |

| H4 | ~6.0 - 6.2 | 6.42 (d) | Significant upfield shift and smaller coupling constant expected compared to the trans proton. |

| H-Aromatic | ~6.6 - 6.8 | 6.69 (s) | Minimal change expected as it is distant from the isomeric center. |

| OCH₃ | ~3.7 - 3.8 | 3.75 (s) | Minimal change expected. |

| C3-CH₃ | ~2.3 - 2.5 | 2.29 (s) | Shift influenced by the Z-configuration of the C2=C3 bond. |

This is an interactive table. Click on the headers to learn more about the predicted values.

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. science.govresearchgate.netchemexper.com The chemical shifts of the sp²-hybridized carbons in the polyene chain are particularly indicative of the stereoisomeric form. science.govchemexper.com In general, carbon atoms involved in a Z-configured double bond experience a shielding effect (an upfield shift) compared to those in an E configuration, a phenomenon known as the γ-gauche effect.

Therefore, in the 2Z,4Z-acitretin isomer, carbons C2, C3, C4, and C5, as well as the adjacent C3-methyl and C7-methyl carbons, would be expected to resonate at a higher field (lower ppm) compared to the all-trans isomer. The quaternary carbons in the aromatic ring and the carbonyl carbon of the carboxylic acid would be less affected by the stereochemistry of the distal polyene chain.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Selected Carbons in Acitretin Isomers (Note: Values for 2Z,4Z-acitretin are predictive. Experimental data for all-trans-acitretin is provided for comparison. )

| Carbon | Expected Shift in 2Z,4Z-Acitretin (ppm) | Reported Shift in all-trans-Acitretin (ppm) | Key Observations for 2Z,4Z Isomer |

|---|---|---|---|

| C2 | ~118 - 120 | 119.7 | Upfield shift due to Z-configuration. |

| C3 | ~150 - 152 | 151.6 | Upfield shift expected. |

| C4 | ~128 - 130 | 130.7 | Significant upfield shift due to Z-configuration. |

| C5 | ~133 - 135 | 135.8 | Upfield shift expected. |

| C=O | ~167 - 168 | 167.8 | Minimal change expected. |

This is an interactive table. Click on the headers to explore the rationale behind the predicted shifts.

To definitively confirm the structure and stereochemistry of 2Z,4Z-acitretin, a suite of two-dimensional (2D) NMR experiments would be indispensable. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (³J) through bonds. niscpr.res.in It would be used to trace the connectivity of the entire polyene chain, for example, showing a correlation between H4 and the C3-methyl protons, and between H7 and H8. The magnitude of the cross-peak fine structure can also provide information about the coupling constants.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. niscpr.res.in It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the backbone, for instance, linking the H2 signal to the C2 signal.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, which is vital for stereochemical assignment. For the 2Z,4Z isomer, a NOESY spectrum would be expected to show a strong correlation between the C3-methyl protons and H2, and between the C7-methyl protons and H4, which would be characteristic of the cis geometry at these positions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and the vibrational modes of the molecular skeleton. These methods would be highly sensitive to the specific isomeric form of acitretin.

The conjugated polyene system of acitretin gives rise to characteristic bands in the Raman spectrum, which are often resonance-enhanced. The primary C=C stretching vibrations (ν(C=C)) of the polyene chain typically appear in the 1500-1650 cm⁻¹ region. The exact position and intensity of these bands are sensitive to the conformation of the chain. For the 2Z,4Z isomer, a shift in the main ν(C=C) band to a slightly lower wavenumber might be expected compared to the all-trans isomer, reflecting a less planar and slightly less conjugated system.

The "fingerprint" region (below 1500 cm⁻¹) contains a wealth of structural information, including C-C stretching and C-H bending modes. The C-H out-of-plane (OOP) wagging modes are particularly useful for determining the substitution pattern of the double bonds. A cis C=C bond would exhibit a characteristic OOP wagging frequency different from a trans bond, typically appearing in the 700-800 cm⁻¹ range in the IR spectrum.

While the polyene chain vibrations are sensitive to stereochemistry, the vibrations of the main functional groups are more conserved across isomers.

Carboxylic Acid: This group would be identified by a broad O-H stretching band in the IR spectrum from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching absorption would be present around 1690-1710 cm⁻¹.

Aromatic Ring: The substituted trimethylphenyl ring would show characteristic C=C stretching vibrations in the 1550-1610 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

Methoxy (B1213986) Group: The presence of the -OCH₃ group would be confirmed by its characteristic C-O stretching band, typically found in the 1200-1250 cm⁻¹ region, and C-H stretching bands around 2850-2950 cm⁻¹.

Table 3: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for Acitretin Functional Groups (Note: These frequencies are generally consistent across isomers. Data is based on published spectra for acitretin. )

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | Weak / Not observed |

| Carboxylic Acid | C=O stretch | ~1700 | ~1700 |

| Polyene Chain | C=C stretch | ~1608 | ~1608 (strong) |

| Aromatic Ring | C=C stretch | ~1576 | ~1576 |

| Methoxy Group | C-O stretch | ~1235 | ~1240 |

This is an interactive table. Click on the headers to see more details about the vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

The extended system of conjugated double bonds in the polyene side chain of acitretin acts as a chromophore, responsible for its absorption of light in the ultraviolet-visible region of the electromagnetic spectrum. This characteristic is fundamental to its detection and analysis using UV-Vis spectroscopy.

Absorption Maxima and Extinction Coefficients

The UV-Vis spectrum of acitretin is characterized by a strong absorption band, with the specific wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) being sensitive to the geometric configuration of the isomers. For instance, all-trans-acitretin, the (2E,4E,6E,8E)-isomer, exhibits a λmax of 357 nm in ethanol (B145695) with a molar extinction coefficient of 41,500 M⁻¹cm⁻¹. niscpr.res.in Another geometric isomer shows a λmax at 349 nm with an ε of 36,500 M⁻¹cm⁻¹. niscpr.res.in In methanol, the λmax is observed at approximately 352-353 nm. niscpr.res.inspectrabase.com These distinct spectral properties allow for the differentiation and quantification of various isomers.

Table 1: UV-Vis Absorption Data for Acitretin Isomers

| Isomer Configuration | Solvent | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) |

|---|---|---|---|

| all-trans-acitretin | Ethanol | 357 nm | 41,500 M⁻¹cm⁻¹ niscpr.res.in |

| Geometric Isomer | Ethanol | 349 nm | 36,500 M⁻¹cm⁻¹ niscpr.res.in |

| Not Specified | Methanol | 352 nm | Not Reported niscpr.res.in |

Mass Spectrometry (MS) Techniques for Purity and Identity

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elemental composition of 2Z,4Z-acitretin and its related isomers, thereby establishing its identity and purity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound with a high degree of confidence. For acitretin (C₂₁H₂₆O₃), the calculated exact mass is 326.1882. HRMS analysis of synthetic all-trans-acitretin has yielded a found mass of 326.1879, which is in close agreement with the theoretical value. niscpr.res.in Similarly, another geometric isomer was analyzed, and its mass was determined to be 326.1883. niscpr.res.in This level of precision is crucial for distinguishing acitretin from other compounds with the same nominal mass but different elemental compositions.

Table 2: High-Resolution Mass Spectrometry Data for Acitretin Isomers

| Isomer | Elemental Formula | Calculated Exact Mass | Found Mass | Instrument |

|---|---|---|---|---|

| all-trans-acitretin | C₂₁H₂₆O₃ | 326.1875 | 326.1879 | JEOL OX-303 niscpr.res.in |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isomer Separation and Detection

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the simultaneous separation, identification, and quantification of acitretin isomers in complex matrices. This technique utilizes a mass spectrometer to detect the ions of the analytes as they elute from the LC column. Multiple Reaction Monitoring (MRM) mode is often employed for its high specificity and sensitivity. In this mode, a specific precursor ion (parent ion) is selected and fragmented, and a resulting characteristic product ion (daughter ion) is monitored. Different studies have reported various precursor-to-product ion transitions for acitretin and its isomers, depending on the ionization mode (positive or negative) and the specific instrument used. For example, in negative ion mode, the transition of m/z 325.2 → 266.0 has been used for both all-trans- and 13-cis-acitretin. rsc.orgnih.gov In positive ion mode, transitions such as m/z 327 → 159 and m/z 326.9 → 177.1 have been monitored for acitretin. nih.govbiomolther.orgnih.gov

Table 3: LC-MS/MS Transitions for Acitretin Isomer Analysis

| Analyte(s) | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| all-trans- & 13-cis-acitretin | Negative | 325.2 | 266.0 rsc.org |

| Acitretin & Isoacitretin (B1672207) | Negative | 325.4 / 325.2 | 266.3 / 266.1 nih.gov |

| Acitretin | Positive | 327 | 159 nih.govbiomolther.org |

Chromatographic Methods for Isomer Separation and Quantification

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are the cornerstone for the separation and quantification of the various geometric isomers of acitretin. Current time information in Bangalore, IN. The choice between normal-phase and reversed-phase HPLC depends on the specific separation requirements.

Reversed-phase HPLC is commonly used for the analysis of acitretin and its isomers. iarc.fr A study detailing the separation of all-trans-acitretin and 13-cis-acitretin utilized a Gemini C18 column with a mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (60:40, v/v), achieving a resolution factor of 2.3. rsc.org Another method for estimating acitretin in pharmaceutical forms employed a Purospher BDSC18 column with a mobile phase of acetic acid buffer (pH 4), methanol, and tetrahydrofuran (B95107) (12:85:3 v/v/v), with UV detection at 354 nm. neliti.com

Normal-phase HPLC has also been applied for the quantification of acitretin and 13-cis-acitretin in human plasma, demonstrating the versatility of chromatographic approaches. iarc.fr The eluate from the column is typically monitored by a UV detector set at a wavelength where the isomers exhibit significant absorbance, such as 354 nm or 360 nm. iarc.frneliti.com

Table 4: Reported HPLC Methods for Acitretin Isomer Analysis

| Chromatographic Mode | Column | Mobile Phase | Detection |

|---|---|---|---|

| Reversed-Phase | Gemini C18 (50 x 2.0 mm, 3 µm) | 10 mM Ammonium Acetate : Acetonitrile (60:40, v/v) | MS/MS rsc.org |

| Reversed-Phase | Purospher BDSC18 (250 x 4.6 mm, 5 µm) | Acetic Acid Buffer (pH 4) : Methanol : Tetrahydrofuran (12:85:3, v/v/v) | UV at 354 nm neliti.com |

| Normal-Phase | Not Specified | Not Specified | UV Detection iarc.fr |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2Z,4Z-acitretin |

| Acitretin |

| all-trans-acitretin |

| (2E,4E,6E,8E)-isomer |

| 9-cis-acitretin |

| 13-cis-acitretin |

| isoacitretin |

| 9,13-di-cis-acitretin |

| Acetonitrile |

| Methanol |

| Tetrahydrofuran |

| Acetic Acid |

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust HPLC methods is fundamental for the analysis of acitretin and its isomers. Official pharmacopeial methods have sometimes proven insufficient for resolving degradation products, necessitating the creation of new, stability-indicating assays. nih.gov

One such developed method is an isocratic Reversed-Phase (RP)-HPLC-UV technique designed to determine acitretin in the presence of its impurities and degradation products. nih.gov This method demonstrates linearity over a concentration range of 50–150 μg/mL with a high correlation coefficient (r²) of 0.999. researchgate.netnih.gov The limit of detection (LOD) for acitretin and its known impurities is below 0.02%, showcasing the method's sensitivity. nih.govresearchgate.net Furthermore, the method exhibits excellent accuracy, with recoveries for acitretin between 99.8% and 101.2%, and for its known impurities between 97.2% and 101.3%. nih.govresearchgate.net

Modifications to existing methods, such as those based on the British Pharmacopoeia, have been undertaken to achieve better separation between acitretin and its related substances. jopcr.com These validated methods are proven to be specific, linear, precise, accurate, and robust, making them suitable for routine quality control analysis of acitretin capsules. jopcr.com

Table 1: HPLC Method Parameters for Acitretin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Thermo beta-basic C18 (100 mm x 4.6 mm, 5 µm) | Purospher BDSC18 (250 x 4.6 mm, 5 µm) | Peerless Basic C18 (250 x 4.6 mm, 5µm) |

| Mobile Phase | Acetonitrile: Isopropyl Alcohol: Glacial Acetic Acid (70:30:0.3 v/v/v) | Acetic Acid Buffer (pH 4): Methanol: Tetrahydrofuran (12:85:3 v/v/v) | Ethanol: Water: Glacial Acetic Acid (7:2.97:0.03 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 360 nm | UV at 354 nm | UV at 360 nm |

| Retention Time | Not specified | 4.313 min | 19.4 min |

| Linearity Range | 50–150 µg/mL | 30-180 µg/mL | 100 µg/mL (work concentration) |

| Correlation Coefficient (r²) | 0.999 | 0.999 | > 0.998 |

Normal-Phase and Reversed-Phase HPLC Applications

Both normal-phase (NP) and reversed-phase (RP) HPLC have been extensively utilized for the analysis of acitretin and its isomers.

Reversed-Phase HPLC (RP-HPLC):

RP-HPLC is a widely adopted technique for acitretin analysis. An isocratic RP-HPLC-UV method was developed for determining acitretin alongside its impurities and degradation products. nih.gov This method achieved efficient separation on a Thermo beta-basic C18 column. nih.govresearchgate.net Another RP-HPLC method was developed for the simultaneous determination of etretinate (B1671770) and acitretin in rat blood, offering the advantage of requiring smaller sample volumes. iarc.fr Furthermore, a rapid HPLC method has been validated for the simultaneous determination of acitretin and its primary metabolite, etretinate, in human plasma. nih.gov This method demonstrated good linearity for both acitretin and etretinate up to 500 ng/ml. nih.gov In a study investigating the retention of etretinate after acitretin administration, RP-HPLC was used to separate acitretin and etretinate in serum, achieving distinct elution times of 4.32 min and 7.61 min, respectively. biomolther.org

Normal-Phase HPLC (NP-HPLC):

NP-HPLC methods have also been successfully applied. One such method allows for the determination of etretinate, acitretin, and the 13-cis isomer of acitretin with a detection limit of 3 ng/ml. iarc.fr Another reliable NP-HPLC method with UV detection provides improved quantification of acitretin and 13-cis-acitretin in human plasma. iarc.frnih.gov A simple isocratic NP-HPLC method has been described for the simultaneous analysis of endogenous 13-cis-retinoic acid, all-trans-retinoic acid, and retinol (B82714) in human plasma. sav.sk

Table 2: Comparison of HPLC Modes for Acitretin Analysis

| HPLC Mode | Application | Key Findings |

|---|---|---|

| Reversed-Phase (RP-HPLC) | Determination of acitretin and its degradation products. | Efficient separation, good linearity and accuracy. nih.govresearchgate.net |

| Simultaneous determination of etretinate and acitretin in rat blood. | Requires smaller sample volumes. iarc.fr | |

| Simultaneous determination of acitretin and etretinate in human plasma. | Linearity up to 500 ng/ml for both compounds. nih.gov | |

| Separation of acitretin and etretinate in serum. | Achieved baseline separation with distinct retention times. biomolther.org | |

| Normal-Phase (NP-HPLC) | Determination of etretinate, acitretin, and 13-cis-acitretin. | Detection limit of 3 ng/ml. iarc.fr |

| Quantification of acitretin and 13-cis-acitretin in human plasma. | Improved quantification with UV detection. iarc.frnih.gov |

Sources: nih.govresearchgate.netiarc.frnih.govbiomolther.orgnih.gov

Microbore Liquid Chromatography Approaches

For enhanced sensitivity, microbore liquid chromatography coupled with mass spectrometry has been employed. A highly sensitive method utilizing microbore liquid chromatography-negative chemical ionization mass spectrometry (LC-MS) has been developed to quantify acitretin and its 13-cis metabolite in human plasma. iarc.frhmdb.ca This advanced technique achieves a remarkable detection limit of 1 ng/ml. iarc.fr The assay combines normal-phase microbore HPLC with negative chemical ionization mass spectrometry, selective ion monitoring, and stable isotope dilution. researchgate.net This approach has been successfully used to measure acitretin and its metabolite, 13-cis-acitretin, over a concentration range of 1-20 ng/ml in human plasma. researchgate.net The reproducibility of this assay is high, with relative standard deviations of 5.9% for acitretin and 8.1% for 13-cis-acitretin. nih.gov

Table 3: Performance of Microbore LC-MS for Acitretin Analysis

| Parameter | Value |

|---|---|

| Technique | Microbore Liquid Chromatography-Negative Chemical Ionization Mass Spectrometry |

| Analytes | Acitretin and 13-cis-acitretin |

| Matrix | Human Plasma |

| Detection Limit | 1 ng/ml |

| Quantification Range | 1-20 ng/ml |

| Reproducibility (RSD) | Acitretin: 5.9%, 13-cis-acitretin: 8.1% |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

While largely supplanted by HPLC for quantitative analysis, Thin-Layer Chromatography (TLC) remains a valuable tool for the rapid qualitative assessment of reaction products and purity. pageplace.de It is particularly useful for monitoring the progress of synthetic reactions. researchgate.net For instance, in the synthesis of related compounds, TLC can be used to track the conversion of starting materials to products. google.com

In the context of retinoid analysis, TLC is practical for quickly evaluating different mobile phases for HPLC method development and for confirming the purity of concentrated solutions where minor impurities might not be detected by HPLC. pageplace.de Two-dimensional TLC has been used to show dosage-dependent changes in hepatic lyso-phosphatidylcholine and phosphatidylcholine in mice treated with acitretin. nih.gov Although specific protocols for monitoring 2Z,4Z-acitretin synthesis via TLC are not extensively detailed in the provided context, the general principles of using TLC for reaction monitoring of similar compounds are well-established. researchgate.netaseancosmetics.org

Theoretical and Computational Investigations of 2z,4z Acitretin

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as the foundation for theoretical investigations into 2Z,4Z-acitretin. These methods allow for the precise calculation of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like 2Z,4Z-acitretin, DFT studies are instrumental in determining the most stable molecular geometry by optimizing structural parameters such as bond lengths and angles. researchgate.netresearchgate.net

Research employing DFT methods, often with basis sets like 6-31G(d,p), calculates the optimized geometry, providing a foundational understanding of the molecule's three-dimensional shape. researchgate.netresearchgate.net The calculated geometries are considered to be a good approximation of the actual molecular structure and form the basis for subsequent calculations of vibrational frequencies and thermodynamic properties. researchgate.net For the parent compound acitretin (B1665447), DFT calculations have been used to determine that the molecule is non-planar, belonging to the C1 point group symmetry. researchgate.netresearchgate.net The calculated HOMO and LUMO energies from these studies indicate that charge transfer occurs within the molecule. researchgate.net

Table 1: Example of Optimized Structural Parameters for Acitretin Calculated by DFT (B3LYP/6-31G(d,p)) Note: This table is illustrative of the types of data generated in DFT studies as described in the literature. Specific values for the 2Z,4Z isomer would require a dedicated computational study.

| Parameter | Calculated Value (Å or °) |

|---|---|

| Bond Length C1-C2 | ~1.4 - 1.78 |

| Bond Length C2-C3 | ~1.3 - 1.5 |

| Bond Angle C1-C2-C3 | Data not available |

| Dihedral Angle (C1-C2-C3-C4) | Data not available |

Ab Initio Calculations for Conformational Analysis

Ab initio (from first principles) quantum chemistry methods are another class of high-level computational techniques used for detailed molecular analysis. These methods are employed to study the conformational landscape of flexible molecules like 2Z,4Z-acitretin. researchgate.net By calculating the energies of different spatial arrangements (conformers), researchers can identify the most stable conformations and understand the molecule's flexibility. researchgate.netnih.gov

For retinoids, ab initio calculations are crucial for determining the molecular structure and understanding how changes in that structure affect biological activity. researchgate.net Such studies, often performed in conjunction with DFT, provide a comprehensive picture of the molecule's preferred shapes. researchgate.net The existence of multiple polymorphic forms of acitretin, which have been characterized by methods including ab initio structural studies from X-ray powder diffraction data, underscores the importance of conformational analysis. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. researchgate.netchemrxiv.org MEP maps are color-coded to show regions of negative and positive electrostatic potential.

In an MEP map, areas of negative potential, typically colored red, are characterized by an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. For a molecule like 2Z,4Z-acitretin, the MEP map would highlight the electronegative oxygen atoms of the carboxylic acid group in red, indicating these as likely sites for interaction with positive charges or hydrogen bond donors. The areas around the hydrogen atoms would typically appear blue. These maps are invaluable for predicting intermolecular interactions and understanding how a molecule will bind to a biological target, such as a receptor. chemrxiv.org Theoretical investigations of acitretin have included the calculation of MEP maps to analyze its reactive sites. researchgate.netresearchgate.net

Charge Distribution and Polarization Properties

Understanding the distribution of electronic charge and the polarization properties of 2Z,4Z-acitretin is fundamental to predicting its reactivity and intermolecular forces. Computational methods provide detailed insights into these properties. High-level ab initio and DFT calculations have been used to determine the electron charge distribution and polarization properties of acitretin and its analogs. researchgate.net

A key technique used in this area is Natural Bond Orbital (NBO) analysis. NBO analysis examines the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis orbitals. researchgate.net This delocalization corresponds to a stabilizing donor-acceptor interaction. For acitretin, NBO analysis at the B3LYP/6-31G(d,p) level has been used to elucidate intramolecular charge transfer. researchgate.net The analysis quantifies the stabilization energy (E(2)) associated with these electronic interactions, providing a measure of their significance. researchgate.net

Table 2: Example of NBO Analysis for Acitretin Showing Key Donor-Acceptor Interactions Source: Data is representative of findings reported in theoretical investigations of acitretin. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) |

|---|---|---|

| π(C2-C3) | π(C1-O10) | 21.73 |

| π(C2-C3) | π(C4-C5) | 10.66 |

| σ(C18-C19) | σ(C17-O23) | 1.06 |

| LP(2) O10 | σ(C1-O11) | 0.66 |

| LP(2) O23 | σ*(C17-C18) | 0.38 |

Furthermore, properties like the dipole moment and dipole polarizability are critical. researchgate.net Studies on acitretin analogs have shown that the most biologically active compounds were planar and had larger dipole moments, indicating that significant charge separation is a key feature for activity. researchgate.net

Structure-Activity Relationship (SAR) Studies Using Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to correlate the structural and electronic features of a molecule with its biological activity. nih.govmdpi.com For retinoids like 2Z,4Z-acitretin, these studies leverage computational modeling to design and evaluate new analogs with potentially improved therapeutic profiles. nih.gov

By calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), researchers can build predictive models. For example, theoretical studies on acitretin analogs revealed that planarity and larger dipole moments were correlated with higher antiproliferative activity against breast cancer cells. researchgate.net This suggests that a flat structure with significant charge separation enhances the molecule's biological function. Another important factor identified in these analyses is the dipole polarizability. researchgate.net

Another computational SAR approach involves molecular docking. In a recent study, acitretin was identified via virtual screening and docking as a potential ligand for the free fatty acid binding pocket of the SARS-CoV-2 spike protein. chemrxiv.org The computational model predicted that acitretin forms electrostatic interactions within this pocket, suggesting a potential mechanism of action. chemrxiv.org Such studies exemplify how computational methods can be used to propose new applications for existing drugs by exploring their structural and electronic complementarity to biological targets. chemrxiv.orgmdpi.com

Simulations of Isomerization Pathways and Energetics

Acitretin is known to undergo isomerization in vivo, where the all-trans form is interconverted with its 13-cis isomer (isoacitretin). iarc.frnih.govdrugbank.com This metabolic process is a critical aspect of its pharmacokinetics. nih.govhiv-druginteractions.org The conjugated tetraene structure of acitretin makes it susceptible to photoisomerization in solution, leading to the formation of multiple geometric isomers. iarc.fr

Computational simulations are essential for investigating the pathways and energy requirements of these isomerization processes. By modeling the transition states between different isomers (e.g., between the all-trans and various cis-isomers like 2Z,4Z), scientists can calculate the activation energy barriers for interconversion. These calculations help explain the relative stability of different isomers and the conditions under which they might interconvert. While specific energetic data for the 2Z,4Z-acitretin isomerization pathway is not detailed in the provided literature, the methods of computational chemistry are well-suited to perform such analyses, providing crucial insights into the dynamic behavior of the molecule.

Molecular and Cellular Mechanisms of Action in Preclinical Models in Vitro Studies

Retinoid Receptor (RAR/RXR) Binding and Activation Profiles of 2Z,4Z-Acitretin

The biological effects of acitretin (B1665447) are mediated through its function as a ligand for two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors, which belong to the steroid-thyroid hormone superfamily, act as ligand-dependent transcription factors. Both RAR and RXR families are composed of three distinct subtypes, or isotypes: α, β, and γ.

Differential Binding Affinities to RARα, RARβ, RARγ, RXRα, RXRβ, RXRγ

Acitretin functions as a pan-agonist, indicating that it can bind to and activate all subtypes of both RAR and RXR. Upon entering the cell, acitretin is transported to the nucleus where it can interact with the ligand-binding domains of these receptors. While it is established that acitretin activates the full spectrum of RAR and RXR isotypes, detailed comparative studies quantifying the specific binding affinities (e.g., Kd values) across all six subtypes are not consistently reported in the literature. However, its action as an agonist for each receptor is a foundational aspect of its mechanism. The primary metabolite of acitretin, 13-cis-acitretin, exhibits differential binding properties and notably does not bind to the cellular retinoic acid-binding protein (CRABP).

| Receptor Subtype | Interaction Profile of Acitretin | Reference |

|---|---|---|

| Retinoic Acid Receptor α (RARα) | Agonist | |

| Retinoic Acid Receptor β (RARβ) | Agonist | |

| Retinoic Acid Receptor γ (RARγ) | Agonist | |

| Retinoid X Receptor α (RXRα) | Agonist | |

| Retinoid X Receptor β (RXRβ) | Agonist | |

| Retinoid X Receptor γ (RXRγ) | Agonist |

Formation of Heterodimers and Homodimers

The transcriptional activity of RARs and RXRs is dependent on their dimerization. The primary functional unit for mediating the effects of retinoids is the heterodimer formed between an RAR and an RXR. Upon ligand binding, acitretin activates these receptors, facilitating the formation of a stable RAR/RXR heterodimer complex. While RXRs can also form homodimers (RXR/RXR), the RAR/RXR heterodimer is the principal complex that recognizes and binds to specific DNA sequences to regulate gene expression. This dimerization is a critical prerequisite for the subsequent modulation of target gene transcription.

Gene Expression Modulation through Retinoic Acid Response Elements (RAREs)

The RAR/RXR heterodimer, once activated by acitretin, exerts its influence on gene expression by binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.

Transcriptional Activation and Repression of Target Genes

In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs along with a complex of corepressor proteins, which actively silence gene transcription. The binding of acitretin induces a conformational change in the receptor complex, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This switch from a repressive to an activating complex initiates the transcription of target genes.

Acitretin has been shown to both activate and repress a wide array of genes:

Transcriptional Repression: In vitro studies have demonstrated that acitretin can hinder the expression of proinflammatory cytokines such as Interleukin-6 (IL-6) and migration inhibitory factor-related protein-8 (MRP-8). In keratinocytes, acitretin can down-regulate the expression of IL-36β and IL-36γ, which are induced by IL-17A, through the inhibition of IκBζ. It also suppresses genes responsible for the biosynthesis of epidermal lipids and protein markers of cornification.

Transcriptional Activation: In human neuroblastoma SH-SY5Y cells, acitretin treatment leads to the upregulation of genes associated with neuron development, including the neuronal markers β-III tubulin and neurofilament heavy (NFH), as well as SSPO and KCNT1.

Analysis of Gene Regulatory Networks

The action of acitretin initiates a cascade that affects entire gene regulatory networks. The binding to RAR/RXR and subsequent modulation of RARE-containing genes is the central node of this network. From this point, the effects ripple outward to control complex cellular programs like proliferation and differentiation. Furthermore, acitretin can indirectly influence gene expression by antagonizing other transcription factors, such as AP-1, by competing for limited pools of necessary coactivator proteins. Modern analytical techniques, such as RNA sequencing, have been used to identify the broader gene networks affected by acitretin, revealing its impact on pathways related to neurodevelopment in specific cell models.

Effects on Cellular Differentiation Pathways

A primary consequence of the acitretin-induced changes in gene expression is the profound modulation of cellular differentiation pathways. This has been observed in various preclinical cell models.

Keratinocyte Differentiation: In models of skin disorders like psoriasis, acitretin helps to normalize the processes of epidermal cell proliferation, differentiation, and cornification. It works by inhibiting the abnormal hyperproliferation and promoting a proper differentiation sequence in keratinocytes, thereby helping to restore normal epidermal structure.

Neuronal Differentiation: In vitro studies using the human neuroblastoma SH-SY5Y cell line have shown that acitretin effectively promotes their differentiation into functional, neuron-like cells. This process is marked by morphological changes and the increased expression of mature neuronal markers. Bioinformatic analysis of these studies suggests that proteins such as PRKCA and CAMK2B may play significant roles in mediating this pro-neuronal differentiation effect.

Myeloid Cell Differentiation: Acitretin has been found to influence the differentiation of immune cells. Specifically, it can induce the differentiation of myeloid-derived suppressor cells (MDSCs) into mature macrophages (particularly the anti-inflammatory M2 phenotype) and dendritic cells. The underlying mechanism involves the activation of the ERK1/2 MAPK signaling pathway. This activation increases the expression of glutathione (B108866) synthase (GSS), leading to an accumulation of glutathione (GSH) that neutralizes high levels of intracellular reactive oxygen species (ROS), a state which otherwise inhibits differentiation.

Induction of Epidermal Cell Differentiation (e.g., Keratinocytes)

In vitro studies have demonstrated that (2Z,4Z)-acitretin plays a significant role in normalizing epidermal cell differentiation, a key aspect of its therapeutic effect in hyperkeratotic disorders. By binding to RARs, it helps regulate the complex process of keratinocyte maturation. This leads to a reduction in epidermal hyperproliferation and a more organized and functional stratum corneum. nih.gov Research has shown that treatment with acitretin can lead to a significant increase in the expression of normal differentiation markers like keratin (B1170402) 10. nih.gov Furthermore, it has been observed to decrease the expression of markers associated with hyperproliferation and abnormal differentiation in psoriatic skin models. nih.gov

Influence on Neuronal Differentiation (e.g., SH-SY5Y Cells)

Beyond its effects on skin cells, (2Z,4Z)-acitretin has been shown to influence the differentiation of neuronal cells in preclinical models. In studies utilizing the human neuroblastoma cell line SH-SY5Y, acitretin promoted the differentiation of these cells into a more mature, neuron-like phenotype. nih.govnih.govpatsnap.com This was evidenced by morphological changes and the upregulation of specific neuronal markers. nih.govnih.govpatsnap.com These findings suggest a potential role for (2Z,4Z)-acitretin in processes of neuronal development and maturation. nih.govnih.govpatsnap.com

Impact on Cellular Proliferation and Apoptosis

(2Z,4Z)-acitretin demonstrates a significant impact on fundamental cellular processes such as proliferation and programmed cell death (apoptosis), which are often dysregulated in hyperproliferative and neoplastic conditions.

Inhibition of Cell Proliferation in Specific Cell Lines

A key mechanism of (2Z,4Z)-acitretin is its ability to inhibit the proliferation of various cell types, particularly those that are hyperproliferating. In vitro studies have consistently shown that acitretin can suppress the growth of keratinocytes in a dose-dependent manner. nih.gov For instance, in the human keratinocyte cell line HaCaT, acitretin demonstrated a significant inhibitory effect on cell proliferation. nih.gov This anti-proliferative activity is mediated through the regulation of genes involved in the cell cycle. Furthermore, acitretin has been shown to inhibit the growth of certain tumor cell lines. ijdvl.comnih.gov

| Cell Line | Compound | Observed Effect |

| HaCaT (Keratinocytes) | (2Z,4Z)-acitretin | Significant inhibition of cell proliferation. nih.gov |

| SCL-1 (Squamous Carcinoma) | (2Z,4Z)-acitretin | Preferential growth inhibition compared to non-malignant keratinocytes. ijdvl.com |

| A431 (Epidermal Carcinoma) | (2Z,4Z)-acitretin | Dose- and time-dependent inhibition of cell growth. nih.gov |

Induction of Apoptosis in Sensitive Cell Lines

| Cell Line | Compound | Observed Effect |

| SCL-1 (Squamous Carcinoma) | (2Z,4Z)-acitretin | Induction of apoptosis in a dose- and time-dependent manner. ijdvl.com |

| A431 (Epidermal Carcinoma) | (2Z,4Z)-acitretin | Induction of apoptosis, as evidenced by morphological changes and flow cytometry. nih.gov |

Anti-Inflammatory and Immunomodulatory Effects

(2Z,4Z)-acitretin exhibits both anti-inflammatory and immunomodulatory properties, which contribute to its therapeutic efficacy in inflammatory skin conditions. It can influence the activity of various immune cells and the production of inflammatory mediators. For example, acitretin has been shown to inhibit the production of pro-inflammatory cytokines. It also has effects on immune cells, such as reducing the infiltration of inflammatory cells into the epidermis. mdpi.com In vitro studies have demonstrated that acitretin can decrease the expression of RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), a chemokine involved in T-cell chemotaxis, in human keratinocytes. nih.gov This inhibition of RANTES production is thought to be related to the suppression of the nuclear translocation of STAT1 and NF-κB. nih.gov

| Cell Type | Compound | Observed Effect |

| HaCaT (Keratinocytes) | (2Z,4Z)-acitretin | Reduced RANTES expression stimulated by TNF-α and IFN-γ. nih.gov |

| Myeloid-Derived Suppressor Cells (MDSCs) | (2Z,4Z)-acitretin | Promoted differentiation into macrophages and dendritic cells. mdpi.com |

Regulation of Pro-inflammatory Cytokines (e.g., IL-6, MRP-8, IFN-γ)

A key aspect of acitretin's mechanism is its ability to suppress inflammatory responses. Preclinical models demonstrate that acitretin hinders the expression of several pro-inflammatory cytokines. nih.gov This includes a notable reduction in Interleukin-6 (IL-6), Migration Inhibitory Factor-Related Protein-8 (MRP-8), and Interferon-gamma (IFN-γ). nih.gov These cytokines are pivotal in the pathogenesis of hyperproliferative and inflammatory skin conditions. IL-6 is involved in systemic inflammation and keratinocyte proliferation, while IFN-γ, primarily secreted by T-cells, is a hallmark cytokine in the inflammatory cascade. nih.govresearchgate.net By downregulating these mediators, acitretin helps to quell the inflammatory environment.

Further studies in keratinocyte cell lines (HaCaT cells) have revealed that acitretin can also interfere with other cytokine pathways. Specifically, it significantly downregulates the expression of IL-36β and IL-36γ at both the gene and protein levels when these cells are stimulated with IL-17A. nih.gov This effect is achieved by inhibiting the expression of IκBζ, a key regulator in this inflammatory pathway. nih.gov

Table 1: Summary of Acitretin's Effect on Pro-inflammatory Cytokines (In Vitro)

| Cytokine | Cell Model | Observed Effect | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) | Not Specified | Hindered Expression | nih.gov |

| MRP-8 | Not Specified | Hindered Expression | nih.gov |

| Interferon-γ (IFN-γ) | Not Specified | Hindered Expression | nih.gov |

| Interleukin-36β (IL-36β) | HaCaT Keratinocytes (IL-17A stimulated) | Significant Downregulation | nih.gov |

| Interleukin-36γ (IL-36γ) | HaCaT Keratinocytes (IL-17A stimulated) | Significant Downregulation | nih.gov |

Inhibition of Neutrophil Chemotaxis

In vitro evidence demonstrates that acitretin can directly interfere with the migration of neutrophils. It has been shown to inhibit neutrophil chemotaxis into the epidermis, a critical event in the formation of inflammatory lesions in certain skin disorders. ijdvl.com This action is complemented by its ability to decrease the release of leukotrienes and dihydroeicosatetraenoic acid products, which are potent chemoattractants for neutrophils. ijdvl.com

Modulation of T-cell Function

Acitretin exerts complex and multifaceted effects on T-cell populations, which are central players in immune-mediated skin diseases. In vitro studies show that its active form, retinoic acid, is essential for T-cell activation and differentiation into various T helper subsets. mdpi.com Acitretin treatment has been found to influence the balance of T-helper cells and the infiltration of Th17 cells in skin, which are major producers of pro-inflammatory cytokines. mdpi.com

Specifically, acitretin and other retinoids can promote the generation of peripheral regulatory T-cells (Tregs) from naive T-cells by inducing the expression of the transcription factor Foxp3. mdpi.com This is significant as Tregs play a crucial role in maintaining immune homeostasis and suppressing excessive inflammatory responses. Furthermore, retinoids can regulate Transforming Growth Factor-beta (TGF-β), which in turn can inhibit the IL-6-driven activation of pro-inflammatory Th17 cells. mdpi.com In studies using cutaneous T-cell lymphoma (CTCL) Hut78 cells, acitretin was shown to inhibit cell proliferation and down-regulate the expression of IL-15, a cytokine involved in T-cell activation. e-century.us

Table 2: Effects of Acitretin on T-Cell Subsets and Functions (In Vitro)

| T-Cell Type/Function | Cell Model | Observed Effect | Reference |

|---|---|---|---|

| Regulatory T-cells (Tregs) | Naive T-cells | Promotes generation via Foxp3 expression | mdpi.com |

| Th17 Cells | Not Specified | Inhibits activation via TGF-β regulation and IL-6 inhibition | mdpi.com |

| Cutaneous T-cell Lymphoma (CTCL) | Hut78 cells | Inhibits proliferation and downregulates IL-15 | e-century.us |

Interactions with Other Biological Pathways

Beyond its direct immunomodulatory effects, acitretin interacts with other fundamental biological pathways involved in tissue structure and cellular function.

Inhibition of TGFβ1-Stimulated Type 1 Collagen Production

Transforming growth factor-beta 1 (TGF-β1) is a potent cytokine that plays a central role in fibrosis by stimulating fibroblasts to produce extracellular matrix components, including type I and type III collagen. researchgate.netnih.gov While direct studies detailing acitretin's effect on this specific pathway are limited, research on related retinoid compounds provides valuable insights. Studies using human lung fibroblasts have shown that all-trans retinoic acid (RA) can significantly decrease basal levels of type I and III collagen. nih.gov More importantly, preincubation with RA was found to completely abrogate the collagen-inducing effects of TGF-β1 in a dose-dependent manner. nih.gov This suggests that retinoids as a class can interfere with the pro-fibrotic signaling of TGF-β1. Another study noted that RA, in conjunction with TGF-β, influences fibroblast proliferation and collagen production in dermal equivalents. nih.gov Given that acitretin is a synthetic analog of retinoic acid, it is plausible that it shares this inhibitory effect on TGF-β1-stimulated collagen synthesis in fibroblasts.

Influence on Keratinocyte Protein Patterns

Acitretin fundamentally alters the behavior of keratinocytes by normalizing their proliferation, differentiation, and cornification processes. patsnap.comijdvl.com This is achieved by regulating the gene expression of various proteins critical to epidermal structure and function. patsnap.com In vitro studies have shown that retinoids can modulate the expression of multiple keratin proteins. nih.gov For instance, in cultured keratinocytes, retinoids have been reported to reduce the expression of keratins KRT1, KRT5, KRT6, KRT10, and KRT14, while inducing the expression of KRT7, KRT13, KRT15, and KRT19. nih.gov This shift in keratin patterns is a key component of the normalization of epidermal differentiation.

Furthermore, acitretin inhibits the production of vascular endothelial growth factor (VEGF) by keratinocytes, an anti-angiogenic effect. ijdvl.com It also interferes with the incorporation of arachidonic acid into lipids in human keratinocytes and inhibits ornithine decarboxylase, which decreases the synthesis of polyamines involved in cell growth. ijdvl.com

Preclinical Metabolic Studies and Biotransformation of 2z,4z Acitretin Non Human/in Vitro

Isomerization to Other Geometric Forms (e.g., 13-cis-Acitretin)

A primary metabolic pathway for acitretin (B1665447) is its isomerization to the 13-cis geometric isomer, also known as isoacitretin (B1672207). iarc.frlgmpharma.commedsafe.govt.nzfda.govmedicines.org.au This conversion is a significant event following administration, leading to the presence of both isomers in plasma and various tissues. iarc.fr The interconversion between acitretin and 13-cis-acitretin is a reversible process. karger.com

The formation of 13-cis-acitretin is a key aspect of acitretin's metabolic profile. lgmpharma.comdrugbank.com Studies have shown that after oral administration of acitretin, there is a significant isomeric interconversion, with the 13-cis metabolite appearing in plasma. nih.gov This metabolite, however, does not bind to the cellular retinoic acid-binding protein (CRABP), unlike the parent compound. nih.govajol.info

Enzymatic and Non-Enzymatic Interconversion

The interconversion between acitretin and its 13-cis isomer can occur through both enzymatic and non-enzymatic means. iarc.frnih.gov Due to its conjugated tetraene structure, acitretin is susceptible to photoisomerization, especially in solution, which can lead to the formation of multiple geometric isomers. iarc.fr

Role of Glutathione (B108866) in Isomerization

Glutathione has been identified as a catalyst in the interconversion of acitretin and 13-cis-acitretin. iarc.frnih.govresearchgate.net This catalysis occurs non-enzymatically and the reaction rate is influenced by the concentration of glutathione and atmospheric conditions. nih.govresearchgate.net The widespread presence of glutathione in the body may contribute to the in vivo observation of both isomers after the administration of either one. nih.govresearchgate.net The isomerization reaction is bidirectional, with glutathione facilitating the conversion in both directions. nih.govresearchgate.net

Phase I and Phase II Metabolism

Beyond isomerization, acitretin is subject to both Phase I and Phase II metabolic reactions, which primarily occur in the liver. bioline.org.brijdvl.com These processes involve demethylation and glucuronidation, leading to the formation of various metabolites. iarc.frmedsafe.govt.nzmedicines.org.au

Demethylation Pathways

In experimental systems such as the perfused rat liver, acitretin undergoes O-demethylation as part of its Phase I metabolism. iarc.frselleckchem.comselleckchem.comnih.gov This process, along with other reactions like alpha-oxidation and chain shortening, contributes to the biotransformation of the parent compound. selleckchem.comselleckchem.comnih.gov

Glucuronidation and Conjugate Formation

Glucuronidation represents a major Phase II metabolic pathway for both acitretin and its 13-cis isomer. iarc.frmedsafe.govt.nzmedicines.org.auselleckchem.comselleckchem.comnih.gov In the perfused rat liver model, glucuronidation is a significant metabolic route for acitretin. selleckchem.comselleckchem.comnih.gov For isoacitretin, glucuronidation is the primary, almost exclusive, metabolic pathway observed in this system. nih.gov The resulting glucuronide conjugates, along with other metabolites, are then prepared for elimination. lgmpharma.comfda.govdrugbank.com These conjugates have been found to be biologically active in certain tissues, such as the cornea and conjunctiva. nih.gov

Elimination Pathways of Metabolites in Experimental Systems

The metabolites of acitretin are eliminated from the body through both renal and hepatic routes. iarc.frnih.gov In experimental models, these metabolites are excreted in both urine and feces. fda.govdrugbank.comnih.govactasdermo.org Following a single oral dose of radiolabeled acitretin in human volunteers, approximately 63% of the radioactivity was recovered in the feces and 21% in the urine. iarc.fr The chain-shortened metabolites and conjugates of both acitretin and cis-acitretin are ultimately excreted through these pathways. fda.govdrugbank.comnih.govactasdermo.org

In isolated perfused rat liver studies, metabolites are eliminated in the bile as acyl-β-glucuronide derivatives or through the kidney as soluble metabolites with shorter side chains. iarc.frnih.gov Studies using radiolabeled acitretin showed that after intravenous administration, the compound was distributed to various tissues, with the 13-cis-acitretin metabolite being detected in all tissues examined. iarc.fr

Table of Preclinical Metabolic Pathways for Acitretin

| Metabolic Process | Key Features | Primary Metabolites/Products | Experimental System Findings |

|---|---|---|---|

| Isomerization | Reversible interconversion between geometric isomers. Catalyzed by glutathione. Can also be non-enzymatic (photoisomerization). | 13-cis-Acitretin (Isoacitretin) | Occurs in plasma and tissues. iarc.fr Glutathione catalysis demonstrated in vitro. nih.govresearchgate.net |

| Phase I Metabolism | O-demethylation, alpha-oxidation, and side-chain shortening. | Demethylated and chain-shortened metabolites | Observed in perfused rat liver studies. selleckchem.comselleckchem.comnih.gov |

| Phase II Metabolism | Glucuronidation of the parent compound and its isomers. | Acyl-β-glucuronide derivatives | Major pathway for both acitretin and especially isoacitretin in perfused rat liver. nih.gov |

| Elimination | Excretion of metabolites via hepatic (bile/feces) and renal (urine) routes. | Glucuronide conjugates and chain-shortened metabolites | Metabolites excreted in bile and urine in animal models and humans. iarc.frfda.govdrugbank.comnih.govactasdermo.org |

Future Research Trajectories for 2z,4z Acitretin

Exploring Novel Synthetic Routes for Enhanced Isomeric Purity

The synthesis of acitretin (B1665447) often results in a mixture of geometric isomers, including the all-trans and various cis isomers. google.comgoogle.com The separation of these isomers can be challenging and costly, necessitating methods like column chromatography and multiple crystallizations. google.com Future research is focused on developing novel synthetic routes that yield higher isomeric purity, specifically targeting the formation of desired isomers while minimizing others.

A key challenge in current synthetic methods is the Wittig or Horner-Wadsworth-Emmons reactions, which can produce mixtures of E and Z isomers. researchgate.net For instance, the synthesis of an E-phosphonate ester, a key intermediate, was reported to yield a 70:30 mixture of E and Z isomers. researchgate.net Researchers are exploring the use of milder inorganic bases, such as sodium or potassium carbonate, to replace hazardous and moisture-sensitive bases like sodium hydride. google.com This approach has shown promise in increasing the proportion of the desired trans isomer in the ester intermediate. google.com

Future research will likely focus on:

Developing stereoselective catalysts and reaction conditions to favor the formation of specific isomers like (2Z,4Z)-acitretin.

Investigating alternative coupling strategies that offer greater control over the geometry of the newly formed double bonds.

Refining isomerization techniques to efficiently convert unwanted isomers into the desired configuration.

Advanced Spectroscopic Characterization of Specific Isomers

Detailed characterization of individual isomers is crucial for understanding their unique properties. Advanced spectroscopic techniques are being employed to elucidate the structural nuances of acitretin isomers.

Table 1: Spectroscopic Data for Acitretin

| Spectroscopic Technique | Observation | Reference |

|---|---|---|

| FT-IR | C-H stretching vibrations in the 3100–3000 cm⁻¹ region are characteristic. | researchgate.net |

| FT-Raman | C-H in-plane bending frequencies appear in the 1300–1000 cm⁻¹ range. | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D ¹H NMR and 2D techniques like ROESY, is instrumental in determining the geometry of the double bonds. researchgate.net For example, the chemical shifts of methylene (B1212753) protons can differentiate between E and Z isomers of key synthetic intermediates. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a vital tool for the separation and quantification of acitretin and its isomers, such as the 13-cis isomer (isoacitretin), in biological samples. iarc.fr The development of rapid and sensitive HPLC methods allows for the simultaneous analysis of multiple isomers in plasma and urine. iarc.fr

Future research in this area will likely involve:

The application of more advanced NMR techniques, such as NOESY and HSQC, for unambiguous assignment of all proton and carbon signals for each specific isomer. researchgate.net

The use of chiroptical spectroscopy methods, like circular dichroism, to study the three-dimensional structure of the isomers in solution.

Coupling of liquid chromatography with mass spectrometry (LC-MS) for highly sensitive and specific detection and quantification of isomers in complex biological matrices. iarc.fr

In-depth Computational Modeling of Isomer-Specific Receptor Interactions

Computational modeling provides valuable insights into how different isomers of acitretin interact with their biological targets, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). researchgate.netnih.gov These nuclear receptors mediate the biological effects of retinoids by regulating gene transcription. researchgate.netnih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine the molecular structure, electron charge distribution, and polarization properties of acitretin analogs. researchgate.net These studies have shown that the most biologically active analogs are often planar and possess larger dipole moments. researchgate.net

Molecular docking simulations can predict the binding affinity and orientation of different isomers within the ligand-binding pockets of RARs and RXRs. acs.org The starting point for such calculations is often the crystal structure of the receptor bound to a known ligand, such as 9-cis-retinoic acid for RXRα. acs.org By modeling the various isomers of acitretin, researchers can identify key structural features that determine binding selectivity and affinity.

Future directions for computational modeling include:

Molecular dynamics simulations to study the conformational flexibility of different isomers and how this influences their interaction with receptors. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models that link the structural features of isomers to their biological activity. researchgate.net

Investigating the role of the protein environment and solvent effects on the binding of isomers to their receptors.

Comparative Biological Activity Profiling Across Geometric Isomers

A critical area of future research is to systematically compare the biological activities of different geometric isomers of acitretin. While all-trans-acitretin is considered the primary active form, its isomers may possess unique or different biological profiles. iarc.fr For instance, it is known that different isomers of all-trans-retinoic acid (ATRA) interact with different receptors, leading to distinct biological responses. nih.gov

The biological activity of retinoids is complex, involving regulation of cell proliferation, differentiation, and apoptosis. google.comnih.gov Studies have shown that some synthetic analogs of acitretin exhibit potent, dose-dependent antiproliferative activity against cancer cell lines. researchgate.net For example, an analog with three methoxy (B1213986) groups on the aromatic ring was found to be more than twice as potent as acitretin in inhibiting the growth of human breast cancer MCF-7 cells. researchgate.net

It is also known that cis isomers of retinoids are generally less active than their all-trans counterparts. ump.edu.pl For example, 13-cis-retinol (B135769) has 75-80% of the activity of all-trans-retinol. ump.edu.pl The immediate major metabolite of acitretin is its 13-cis isomer, isoacitretin (B1672207), and both forms are found in the plasma after administration. iarc.fr

Future research will need to:

Conduct head-to-head comparisons of the antiproliferative and differentiation-inducing effects of purified isomers, including (2Z,4Z)-acitretin, in various cell models.

Evaluate the ability of each isomer to activate different RAR and RXR subtypes and isoforms.

Utilize transcriptomic and proteomic approaches to identify the specific genes and signaling pathways modulated by each isomer.

Investigation of Unique Biological Roles Beyond Canonical Retinoid Signaling

While the canonical pathway of retinoid action involves the regulation of gene transcription via nuclear receptors, there is growing evidence for non-canonical signaling pathways. frontiersin.org These pathways involve rapid, non-genomic effects that are independent of gene transcription. frontiersin.org

Retinoids have been shown to rapidly activate kinase signaling cascades, such as the PI3K/Akt/mTOR and ERK1/2 pathways. frontiersin.orgmdpi.com For instance, all-trans-retinoic acid can induce rapid phosphorylation of the downstream kinase Akt, independently of translation or transcription. frontiersin.org Acitretin itself has been shown to inhibit the STAT3 signaling pathway, which is involved in keratinocyte proliferation. nih.gov

These non-canonical actions may be mediated by retinoid receptors located outside the nucleus, in cellular compartments like dendrites and axons. frontiersin.org It is plausible that different geometric isomers of acitretin could have distinct effects on these non-canonical pathways.

Future research in this exciting area should focus on:

Investigating whether (2Z,4Z)-acitretin and other isomers can activate rapid signaling events in various cell types.